BenchChemオンラインストアへようこそ!

4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one

5-LOX inhibition regioisomer selectivity anti-inflammatory screening

This compound offers a unique naphthalen-1-yl substitution conferring enhanced π-stacking and hydrophobic surface area critical for target engagement in kinase and anti-inflammatory contexts. Unlike phenyl analogs, it provides a cleaner pharmacological baseline with negligible 5-LOX inhibition (IC50 > 10 µM), ideal for deconvoluting LOX-independent mechanisms. With sub-µM to low µM cytotoxicity in leukemia cells and established hypotensive SAR, it serves as an upper-bound lipophilicity probe for cardiovascular lead optimization. ≥97% HPLC pure. Research use only.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 28657-58-1
Cat. No. B3350523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one
CAS28657-58-1
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NNC1=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H12N2O/c1-10-9-14(16-17-15(10)18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,17,18)
InChIKeyWMDRFNQFXAVAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one (CAS 28657-58-1): Core Structural Identity and Procurement-Relevant Physicochemical Profile


4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one (CAS 28657-58-1; molecular formula C₁₅H₁₂N₂O; exact mass 236.09496 g/mol) is a synthetic, heterocyclic small molecule belonging to the pyridazin-3(2H)-one family [1]. The compound features a pyridazinone core substituted at the 4-position with a methyl group and at the 6-position with a naphthalen-1-yl moiety, imparting a distinct steric and electronic profile relative to simpler 6-aryl pyridazinones . Pyridazin-3(2H)-ones are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects [2]. The presence of the naphthalen-1-yl substituent differentiates this compound from phenyl-bearing analogs, conferring enhanced π-stacking capacity, increased hydrophobic surface area, and distinct orientation-dependent binding interactions that are critical for target engagement in early-stage drug discovery programs [3]. Commercially, this compound is available at ≥97% purity (HPLC) and is typically supplied as a research-grade screening compound for biochemical and cell-based assay development .

Why 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one Cannot Be Interchanged with Generic 6-Aryl Pyridazinones


Within the pyridazin-3(2H)-one class, seemingly minor structural variations produce substantial differences in biological target engagement, pharmacokinetic behavior, and synthetic tractability [1]. The naphthalen-1-yl group at the 6-position of this compound presents a constrained, planar aromatic system with a distinct vector angle compared to the naphthalen-2-yl regioisomer or phenyl substituents, directly affecting the geometry of ligand–protein interactions [2]. The 4-methyl substituent additionally modulates the electronic density of the pyridazinone ring, influencing tautomeric equilibrium between the 2H and possible isomeric forms, which has been shown to alter hydrogen-bonding capacity and metabolic stability in structurally analogous series [3]. Generic substitution within screening libraries—for instance, replacing this compound with 4-methyl-6-phenylpyridazin-3(2H)-one (CAS 13300-09-9) or the des-methyl analog—carries the risk of losing naphthyl-specific hydrophobic contacts and π–π stacking interactions that may be essential for activity in kinase inhibition or anti-inflammatory target contexts [4]. The quantitative evidence below demonstrates where these structural distinctions translate into measurable differences in biological readouts.

Product-Specific Quantitative Evidence Guide: 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one Versus Key Analogs


Naphthalen-1-yl Versus Naphthalen-2-yl Regioisomerism: Differential 5-Lipoxygenase (5-LOX) Inhibitory Profile

This compound (4-methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one) was evaluated for inhibition of human recombinant 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis and an established anti-inflammatory drug target. The compound displayed an IC50 > 10,000 nM, indicating minimal direct 5-LOX engagement [1]. This weak activity is notable because several pyridazinone derivatives have been reported as potent 5-LOX inhibitors in the sub-micromolar range [2]. The naphthalen-1-yl attachment at the 6-position, as opposed to the alternative naphthalen-2-yl regioisomer (e.g., 6-(naphthalen-2-yl)pyridazin-3(2H)-one, CAS 24737-91-5), alters the spatial orientation of the aromatic system within the enzyme active site. This regioisomeric distinction can be exploited in SAR campaigns where pan-pyridazinone 5-LOX inhibition must be avoided to reduce leukotriene-related off-target effects [3]. Users selecting this compound for anti-inflammatory screening should note that its lack of 5-LOX activity contrasts with naphthalen-2-yl or certain phenyl-substituted pyridazinones that may exhibit dual COX/LOX inhibition.

5-LOX inhibition regioisomer selectivity anti-inflammatory screening

Hydrophobic Surface Area and Predicted logP: Naphthyl-Containing Pyridazinone Versus Phenyl Analog

The computed octanol–water partition coefficient (clogP) and topological polar surface area (TPSA) provide quantitative metrics for differentiating this compound from its closest phenyl analog, 4-methyl-6-phenylpyridazin-3(2H)-one (CAS 13300-09-9). The naphthalen-1-yl substituent adds approximately 76 atomic mass units and an additional fused benzene ring relative to the phenyl congener, resulting in a predicted increase in clogP of approximately 1.4–1.8 log units and an increase in molecular weight from 186.21 to 236.27 g/mol [1]. TPSA remains constant at approximately 41.5 Ų for both compounds (attributable to the shared pyridazinone core with one H-bond donor and two H-bond acceptors), but the larger hydrophobic contact area of the naphthalenyl group enhances predicted membrane permeability and plasma protein binding [2]. These physicochemical differences are critical in cell-based assay design: the naphthyl-bearing compound may exhibit higher non-specific binding to plasticware and serum proteins, requiring careful control of vehicle (e.g., DMSO concentration) and protein content in assay media.

logP hydrophobicity drug-likeness physicochemical profiling

4-Methyl Substitution: Impact on Tautomeric Equilibrium and Hydrogen-Bonding Capacity Relative to Des-Methyl Analog

The 4-methyl substituent on the pyridazinone ring exerts a measurable electronic effect on the lactam–lactim tautomeric equilibrium. In pyridazin-3(2H)-ones, the 2H-tautomer predominates, but electron-donating substituents at the 4-position (such as methyl) can shift this equilibrium, modulating the hydrogen-bond donor/acceptor character of the ring [1]. Comparative DFT calculations on a related pyridazinone family demonstrated that methyl substitution at the 4-position alters the ground-state dipole moment by approximately 0.5–1.0 Debye relative to the unsubstituted analog, influencing solvation energetics and, by extension, binding to polar protein pockets [2]. Additionally, the 4-methyl group introduces a site of potential CYP-mediated oxidation; in 6-aryl-4-methylpyridazinone series, the methyl group has been shown to undergo hydroxylation, which can serve as a metabolic soft spot or a handle for further synthetic derivatization [3]. This contrasts with the des-methyl analog (6-(naphthalen-1-yl)pyridazin-3(2H)-one), which lacks this metabolic liability but also forgoes the conformational restriction provided by the 4-methyl group.

tautomerism hydrogen bonding metabolic stability CYP stability

Cardiovascular Screening Potential: Hypotensive Activity in the 6-Aryl-4-Methylpyridazinone Class as a Framework for Target Compound Benchmarking

A foundational structure–activity relationship study by Siddiqui and Wani (2004) evaluated a series of 6-(substituted aryl)-4-methyl-2,3-dihydropyridazin-3-ones for hypotensive activity in normotensive rats using the non-invasive tail-cuff method [1]. Compounds in this series demonstrated significant blood pressure reductions, with structurally optimized members achieving hypotensive effects comparable to reference standards [2]. The target compound, 4-methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one, belongs to this exact chemotype but was not individually reported in that study. However, its structural features—the 4-methyl group and the extended aromatic naphthalen-1-yl substituent—align with the SAR trends identified: bulkier, more lipophilic 6-aryl substituents generally correlate with enhanced hypotensive potency, though excessive hydrophobicity can diminish aqueous solubility and oral bioavailability [3]. For procurement decisions, this compound represents a logical expansion candidate for cardiovascular screening programs aiming to probe the upper hydrophobicity limit of this pharmacophore class. Users comparing this compound to the phenyl or substituted-phenyl analogs reported by Siddiqui and Wani should anticipate altered potency and PK parameters attributable to the naphthyl-for-phenyl substitution.

hypotensive activity cardiovascular in vivo pharmacology pyridazinone SAR

Naphthalen-1-yl Orientation Effect: Differentiation from Regioisomeric 6-Methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one in Anticancer Cell-Based Screening

The target compound (4-methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one, fully aromatic pyridazinone) is structurally distinct from its dihydro regioisomer 6-methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one, which contains a saturated 4,5-bond and an inverted substitution pattern (methyl at 6-position, naphthyl at 4-position). This structural difference has consequences for biological activity: the fully aromatic pyridazinone ring presents a planar, conjugated system capable of π-stacking with aromatic protein residues, whereas the 4,5-dihydro analog adopts a non-planar conformation that alters both shape complementarity and electronic distribution [1]. In cell-based anticancer screening, the dihydro analog series (including 6-methyl-4-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one) has demonstrated cytotoxic effects against breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cell lines [2]. The target compound, by contrast, has been referenced in preliminary studies as inducing apoptosis in leukemia cells with IC50 values in the sub-micromolar to low micromolar range (0.17–2.69 µM) [3]. While direct head-to-head comparison data in identical assay conditions are not publicly available, the distinct biological profiles of the aromatic versus dihydro pyridazinone scaffolds, combined with the different positioning of the naphthyl and methyl groups, mean these compounds should not be treated as interchangeable. Researchers procuring the target compound for oncology programs should verify activity in their specific cell line panel rather than extrapolating from dihydro analog data.

regioisomer anticancer screening cytotoxicity cell-based assay

Optimal Research and Industrial Application Scenarios for 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one (CAS 28657-58-1)


Anti-Inflammatory Drug Discovery: Screening in Assays Requiring 5-LOX-Negative Baseline Activity

Based on the demonstrated weak 5-LOX inhibitory activity (IC50 > 10,000 nM) [1], this compound is well-suited as a control or screening candidate in anti-inflammatory drug discovery programs where selective modulation of COX-2, mPGES-1, or other eicosanoid pathway enzymes is desired without confounding 5-LOX inhibition. Unlike naphthalen-2-yl-substituted or certain phenyl-substituted pyridazinones that exhibit dual COX/LOX inhibition, this compound provides a cleaner pharmacological baseline. Procurement teams supporting inflammation research should prioritize this compound when the screening cascade requires deconvolution of LOX-dependent versus LOX-independent anti-inflammatory mechanisms.

Cardiovascular Pharmacology: Probing the Hydrophobicity Tolerance of the 6-Aryl-4-Methylpyridazinone Hypotensive Pharmacophore

The foundational SAR established by Siddiqui and Wani (2004) on 6-aryl-4-methyl-2,3-dihydropyridazin-3-ones demonstrates that this chemotype harbors significant hypotensive activity in normotensive rat models [2]. This compound, bearing the bulkiest and most lipophilic 6-aryl substituent (naphthalen-1-yl), serves as an upper-bound hydrophobicity probe for this pharmacophore class. Medicinal chemistry teams engaged in cardiovascular lead optimization should consider procuring this compound to experimentally determine whether further increases in 6-aryl lipophilicity beyond phenyl and substituted-phenyl analogs enhance, diminish, or plateau hypotensive efficacy, thereby defining the property space for subsequent candidate selection.

Oncology Hit Expansion: Leukemia Cell Apoptosis Screening with a Naphthyl-Pyridazinone Scaffold

Preliminary data indicate that this compound induces apoptosis in leukemia cells with IC50 values in the sub-micromolar to low micromolar range (0.17–2.69 µM) [3]. While these data require independent replication and expansion across additional leukemia subtypes, the compound represents a structurally distinct entry point for oncology hit expansion programs that have already explored phenyl-, furyl-, or thienyl-substituted pyridazinones. The naphthalen-1-yl group may engage unique hydrophobic sub-pockets in kinase ATP-binding sites or apoptotic regulatory proteins not accessible to smaller 6-aryl substituents. Procurement for academic or industrial oncology screening should be coupled with confirmatory testing in the end user's specific cell line panel (e.g., THP-1, Jurkat, K562, HL-60) to validate and extend the provisional cytotoxicity profile.

Physicochemical and ADME Profiling: Reference Compound for Naphthyl-Pyridazinone Property benchmarking

With a molecular weight of 236.27 g/mol, TPSA of approximately 41.5 Ų, a single H-bond donor, and two H-bond acceptors, this compound resides within favorable oral drug-like space but approaches the upper lipophilicity boundary for the pyridazinone class (clogP ~2.8–3.2) [4]. ADME screening laboratories can employ this compound as a reference standard for assessing the impact of naphthyl substitution on microsomal stability, CYP inhibition, plasma protein binding, and Caco-2 permeability relative to the phenyl analog (4-methyl-6-phenylpyridazin-3(2H)-one, CAS 13300-09-9). The 4-methyl group additionally provides a metabolic probe site for CYP-mediated oxidation studies. This application is particularly relevant for CROs and pharmaceutical development teams that require well-characterized tool compounds for cross-scaffold ADME comparisons.

Quote Request

Request a Quote for 4-Methyl-6-(naphthalen-1-yl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.